molecular formula C14H15N3O3S2 B5790566 1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea

1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea

Cat. No.: B5790566
M. Wt: 337.4 g/mol
InChI Key: ZIZURBNPSLYMRC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea typically involves the reaction of 3-methoxyaniline with 4-sulfamoylphenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells or microbes. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-phenylthiourea
  • 1-(4-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea
  • 1-(3-Methoxyphenyl)-3-(4-chlorophenyl)thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea is unique due to the presence of both methoxy and sulfamoyl groups on the aromatic rings. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-20-12-4-2-3-11(9-12)17-14(21)16-10-5-7-13(8-6-10)22(15,18)19/h2-9H,1H3,(H2,15,18,19)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZURBNPSLYMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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